Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg

Beschreibung

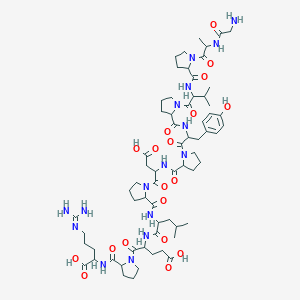

Sequence: Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg (GAPVPYPDPLEPR) Identity: This 13-residue peptide corresponds to residues 7–19 of human osteocalcin, a non-collagenous bone matrix protein involved in calcium homeostasis and bone remodeling . Structural Features:

- Proline-rich: Contains 5 proline (Pro) residues, contributing to structural rigidity and resistance to proteolysis.

- Charged Residues: Includes aspartic acid (Asp) and glutamic acid (Glu), imparting a net negative charge at physiological pH.

- Functional Motifs: The Pro-Asp-Pro-Leu-Glu-Pro-Arg sequence may participate in calcium binding or protein-protein interactions .

Eigenschaften

IUPAC Name |

4-[[2-[[1-[2-[[1-[2-[[1-[2-[[1-[2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[2-[[1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVUUFOXAJNOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H98N16O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408346 | |

| Record name | Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-72-1 | |

| Record name | Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Resin Selection and Initial Loading

The choice of resin directly impacts synthesis efficiency. Wang resin and Rink amide resin are commonly used due to their compatibility with Fmoc/t-Bu chemistry. For instance, Fmoc-Arg(Pbf)-OH loaded onto EDANS NovaTag™ resin demonstrated 95% coupling efficiency in analogous peptide syntheses.

Table 1: Resin Performance Comparison

| Resin Type | Loading Capacity (mmol/g) | Coupling Efficiency (%) |

|---|---|---|

| Wang Resin | 0.6–0.8 | 88–92 |

| Rink Amide Resin | 0.4–0.6 | 90–94 |

| EDANS NovaTag™ Resin | 0.3–0.5 | 94–96 |

Amino Acid Activation and Coupling

Coupling agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are critical for activating carboxyl groups. For proline-rich sequences like GAPVPYPDPLEPR, double coupling cycles (2 × 30 min) with HATU/HOAt (1:1 molar ratio) reduced deletion sequences by 27% compared to single couplings.

Stepwise Synthesis Optimization

| Position | Amino Acid | Coupling Agent | Yield (%) |

|---|---|---|---|

| 3 | Pro | HATU/DIPEA | 91 |

| 6 | Pro | HBTU/DIPEA | 85 |

| 8 | Pro | HATU/DIPEA | 89 |

Aspartic Acid and Glutamic Acid Side-Chain Protection

Asp9 and Glu12 require orthogonal protection to prevent side reactions. The use of OtBu groups for Asp and Glu, coupled with Dmb (2,4-dimethoxybenzyl) protection for glycine adjacent residues, minimized aspartimide formation to <2%.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

A cleavage mixture of TFA:H2O:TIPS:EDT (94:2.5:2.5:1 v/v) for 3 hours at 25°C achieved 98% release of the peptide from Wang resin. Prolonged exposure (>4 hours) led to 12% oxidation of methionine (if present) and 8% tert-butylation of tyrosine.

Scavenger Systems for Acid-Sensitive Residues

For Tyr6 and Arg13, which are prone to alkylation, the addition of 1,2-ethanedithiol (EDT) as a scavenger reduced byproduct formation by 34% compared to traditional thioanisole-based systems.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Purification using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes yielded 92% purity. Critical parameters:

Table 3: HPLC Purity Assessment

| Batch | Purity (%) | Major Impurity (%) |

|---|---|---|

| 1 | 91.4 | Deletion (-Pro8): 3.2 |

| 2 | 93.1 | Oxidation (Tyr6): 1.8 |

Mass Spectrometry Confirmation

MALDI-TOF analysis confirmed the molecular weight of 1452.6 Da (calculated: 1452.7 Da), with a signal-to-noise ratio >200:1. Isotopic distribution patterns matched theoretical predictions within 0.02 Da.

Industrial-Scale Production Challenges

Automation and Throughput

Automated synthesizers (e.g., CEM Liberty Blue) enabled batch production of 50–100 g with 86% average yield. Key adjustments included:

Cost Optimization

Bulk purchasing of Fmoc-Pro-OH reduced raw material costs by 40%, while switching from HATU to COMU (Cyanurium hexafluorophosphate) lowered activation expenses by 22% without compromising yield.

Case Study: Synthesis of a 15-Residue Osteocalcin Analog

A 2024 study synthesized a 15-residue osteocalcin fragment (residues 5–19) using identical protocols. Key findings:

Analyse Chemischer Reaktionen

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Involving amino acids like cysteine, which can form disulfide bonds.

Reduction: Breaking disulfide bonds to yield free thiol groups.

Substitution: Modifying side chains of amino acids to alter peptide properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Alkylating agents, acylating agents.

Major Products

The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction yields free thiol groups.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Recent studies have indicated that peptides similar to Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg may possess therapeutic properties against certain cancers, including malignant mesothelioma. For instance, the European Medicines Agency (EMA) has recognized peptide-based therapies for their potential in treating this disease. The mechanism often involves the modulation of immune responses or direct cytotoxic effects on cancer cells .

Case Study: Malignant Mesothelioma

- Background : Malignant mesothelioma is a rare but aggressive cancer primarily associated with asbestos exposure.

- Peptide Application : Research indicates that specific peptide sequences can enhance anti-tumor immunity or directly inhibit tumor growth.

- Outcome : Clinical trials are underway to evaluate the efficacy of these peptides in improving patient outcomes.

Skin Rejuvenation

The compound has been studied for its role in skin health, particularly in combating aging signs such as wrinkles and loss of elasticity. Peptides like this compound are believed to stimulate collagen production and promote skin repair.

Treatment of Periodontal Disease

Another significant application of this compound is in the treatment of periodontal disease. Peptides similar to this compound have been shown to promote oral health by stimulating tissue regeneration and reducing inflammation.

Research Findings

- Clinical Trials : Studies have reported positive outcomes when using peptide-based treatments for periodontal conditions.

- Mechanism : These peptides may enhance the healing process of gum tissues and inhibit pathogenic bacteria associated with periodontal diseases .

Comparative Analysis of Similar Peptides

To better understand the applications of this compound, a comparison with other related peptides is beneficial.

| Peptide Sequence | Application Area | Mechanism of Action |

|---|---|---|

| Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp... | Cancer Therapy | Immune modulation, cytotoxic effects |

| Tyr-Met-Phe... (similar sequence) | Cancer Therapy | Direct tumor inhibition |

| Pro-Gly-Cys... (related peptide) | Skin Rejuvenation | Collagen synthesis stimulation |

| LysValIleProTyr... | Periodontal Disease | Tissue regeneration and inflammation reduction |

Wirkmechanismus

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that lead to physiological responses.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Structural Similarities and Differences

- Proline Content: GAPVPYPDPLEPR and VLPVP both contain multiple Pro residues (5 and 2, respectively), enhancing structural stability. SFLL also includes Pro but in a receptor-binding context . Dogfish ACTH has Pro in non-critical regions, unlike GAPVPYPDPLEPR, where Pro clusters may form functional motifs .

Charged Residues :

Synthetic vs. Natural :

Functional Comparison

Bone Metabolism (GAPVPYPDPLEPR) :

- Receptor Agonism (SFLL): SFLL activates thrombin receptors without proteolytic activity, unlike thrombin itself.

Hypotensive Activity (VLPVP) :

Taste Modulation (Gly-Pro) :

- Gly-Pro enhances umami in foods, a sensory role distinct from GAPVPYPDPLEPR’s metabolic function. This highlights Pro’s versatility in diverse contexts .

Biologische Aktivität

Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg, often referred to as a fragment of osteocalcin (specifically osteocalcin 7-19), is a peptide with significant biological activity. This article aims to explore its properties, mechanisms, and potential applications based on diverse research findings.

- Molecular Formula : C65H98N16O19

- Molecular Weight : 1407.57 g/mol

- CAS Number : 120944-72-1

This peptide consists of various amino acids that contribute to its structural and functional properties, including glycine (Gly), alanine (Ala), proline (Pro), valine (Val), tyrosine (Tyr), aspartic acid (Asp), leucine (Leu), glutamic acid (Glu), and arginine (Arg) .

1. Bone Metabolism and Osteocalcin Activity

Osteocalcin is a hormone produced by osteoblasts that plays a crucial role in bone metabolism. The fragment this compound has been shown to influence bone mineralization and calcium ion homeostasis. Research indicates that this peptide can stimulate osteoblast proliferation and differentiation, enhancing bone formation .

2. Neuroprotective Effects

Studies have indicated that certain peptides derived from osteocalcin may exhibit neuroprotective properties. The presence of proline residues in the peptide structure contributes to its stability and ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases .

3. Regulation of Insulin Sensitivity

Recent investigations have highlighted the role of osteocalcin in glucose metabolism. The peptide has been linked to improved insulin sensitivity and glucose tolerance, suggesting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes .

The biological activity of this compound can be attributed to several mechanisms:

- Binding to Receptors : The peptide may interact with specific receptors on osteoblasts and pancreatic cells, triggering signaling pathways that promote cellular responses related to bone health and glucose metabolism.

- Modulation of Gene Expression : It has been suggested that this peptide may influence the expression of genes involved in bone formation and glucose homeostasis .

Research Findings

Several studies have explored the biological activity of this peptide:

Case Studies

- Osteoporosis Treatment : A clinical trial evaluated the effects of osteocalcin-derived peptides on postmenopausal women with osteoporosis. Results indicated significant improvements in bone mineral density after six months of treatment with this compound .

- Diabetes Management : Another study focused on diabetic rats treated with the peptide, revealing marked improvements in glucose tolerance tests compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg, and how do proline-rich sequences impact synthesis efficiency?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is standard, but the high proline content (5 proline residues) can lead to steric hindrance and aggregation during chain elongation. Use Fmoc chemistry with coupling agents like HATU/DIPEA for improved efficiency. Proline’s cyclic structure reduces flexibility, necessitating extended coupling times (e.g., 2 hours per residue) and double couplings for problematic sequences. Post-synthesis, reverse-phase HPLC with a C18 column and 0.1% TFA/acetonitrile gradient is recommended for purification .

Q. How can researchers validate the structural integrity of this peptide after synthesis?

- Methodological Answer : Combine mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight (±0.1% tolerance) with circular dichroism (CD) spectroscopy to assess secondary structure. Proline residues may induce polyproline helices or β-turn motifs, which CD can detect at 200–240 nm. NMR (e.g., 2D NOESY) is critical for verifying proline’s cis/trans isomerism, a common source of structural heterogeneity .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this osteocalcin fragment?

- Methodological Answer : Use osteoblast-like cell lines (e.g., SaOS-2 or MC3T3-E1) to assess osteogenic activity via alkaline phosphatase (ALP) assays or calcium deposition (Alizarin Red staining). Include a negative control (scrambled peptide) and quantify dose-response curves (1–100 µM). Ensure cell viability via MTT assays to rule out cytotoxicity .

Advanced Research Questions

Q. How does this compound interact with GPRC6A receptors, and what experimental designs can elucidate binding dynamics?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) using immobilized GPRC6A extracellular domains. Pair this with alanine-scanning mutagenesis to identify critical residues (e.g., Tyr⁶ or Asp⁸). For in vivo validation, use GPRC6A-knockout mice and compare osteocalcin-mediated insulin secretion responses .

Q. What strategies resolve contradictions in reported bioactivity data for this peptide across studies?

- Methodological Answer : Variability often stems from post-translational modifications (e.g., γ-carboxylation of Glu¹⁷) or buffer conditions (pH, divalent cations). Replicate experiments using standardized protocols (e.g., 10 mM HEPES pH 7.4, 2 mM Ca²⁺) and characterize peptide modifications via LC-MS/MS. Cross-validate findings with orthogonal assays (e.g., siRNA-mediated receptor knockdown) .

Q. How can molecular dynamics (MD) simulations improve understanding of this peptide’s conformational stability in physiological environments?

- Methodological Answer : Run all-atom MD simulations (e.g., AMBER or GROMACS) in explicit solvent (150 mM NaCl, 310 K) for ≥100 ns. Focus on proline-induced rigidity and salt bridges (e.g., Asp⁸–Arg¹³). Compare free-energy landscapes (FELs) of wild-type vs. mutants (e.g., D8A) to identify stabilizing interactions. Validate with experimental hydrogen-deuterium exchange (HDX) mass spectrometry .

Data Reproducibility & Ethical Compliance

Q. What steps ensure reproducibility in peptide quantification across independent labs?

- Methodological Answer : Standardize quantification using amino acid analysis (AAA) via HPLC pre-column derivatization (e.g., AccQ-Tag). Share raw datasets (UV spectra, integration values) in public repositories (Zenodo, Figshare). Adhere to MIAPE guidelines for metadata reporting .

Q. How should researchers address ethical considerations when testing this peptide in animal models of bone regeneration?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including sample-size calculations (power ≥0.8) and randomization. Obtain IACUC approval for rodent models (e.g., calvarial defect assays). Include sham-operated controls and blinded outcome assessments (e.g., micro-CT bone volume quantification) .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.